

# Ensitrelvir: A Technical Guide to its Molecular Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ensitrelvir (trade name Xocova, development code S-217622) is an orally bioavailable antiviral medication developed for the treatment of COVID-19.[1][2] It is a potent, non-covalent, and non-peptidic inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), an enzyme critical for viral replication.[1][3][4] This guide provides a detailed overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to Ensitrelvir.

# Molecular Structure and Physicochemical Properties

Ensitrelvir is a complex heterocyclic molecule designed for high specificity and oral bioavailability.[3][5] Its structure incorporates a 1,3,5-triazinane-2,4-dione core, which is strategically substituted with three distinct groups: a 2,4,5-trifluorobenzyl group, a 1-methyl-1H-1,2,4-triazol-3-yl)methyl group, and a 6-chloro-2-methyl-2H-indazol-5-yl)imino group.[6] This three-arm scaffold allows for precise interaction within the active site of the viral protease.[7][8] The crystal structure of Ensitrelvir in complex with the SARS-CoV-2 main protease (Mpro) has been resolved to high resolutions, such as 1.51 Å and 1.8 Å, providing detailed insights into its binding mode.[9][10]





# Data Presentation: Physicochemical Properties of Ensitrelvir

The key identifying and physicochemical properties of **Ensitrelvir** (free base) and its fumarate salt are summarized below.

Property	Value	Reference(s)
IUPAC Name	6-[(6-chloro-2-methylindazol-5-yl)amino]-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1-[(2,4,5-trifluorophenyl)methyl]-1,3,5-triazine-2,4-dione	[11]
Synonyms	S-217622, Xocova	[1][12]
CAS Number	2647530-73-0 (Free Base); 2757470-18-9 (Fumarate)	[1][11][12]
Molecular Formula	C <sub>22</sub> H <sub>17</sub> ClF <sub>3</sub> N <sub>9</sub> O <sub>2</sub> (Free Base); C <sub>26</sub> H <sub>21</sub> ClF <sub>3</sub> N <sub>9</sub> O <sub>6</sub> (Fumarate)	[11][12]
Molecular Weight	531.88 g/mol (Free Base); 647.96 g/mol (Fumarate)	[4][12]
Appearance	Solid powder	[1]
Solubility	Poorly soluble in water.  Soluble in DMSO. Different crystalline forms (metastable Form I, stable Form III, hydrate Form IV) exhibit different solubility profiles.	[13][14]
LogP	2.7 - 2.8	[13]
pKa (base)	2.8 - 2.9	[13]

## **Mechanism of Action**



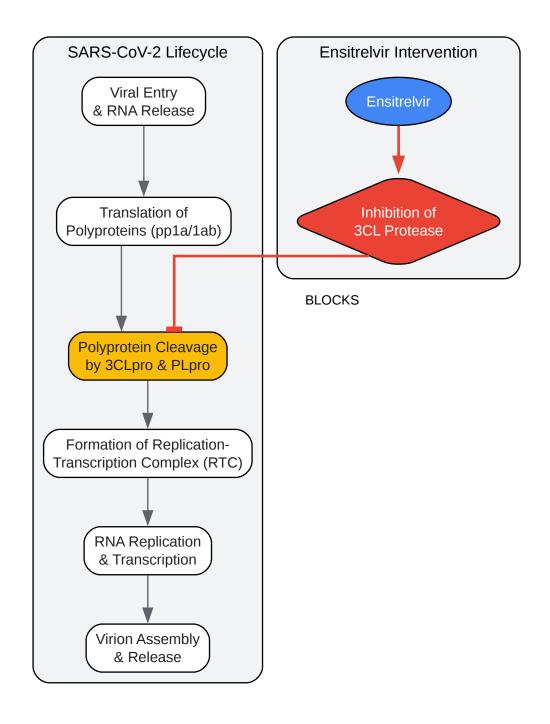




**Ensitrelvir**'s antiviral activity stems from its highly specific inhibition of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[15][16] This viral enzyme is a cysteine protease responsible for cleaving the viral polyproteins (pp1a and pp1ab) at 11 specific sites.[17] This cleavage process is an essential step for releasing functional non-structural proteins that form the viral replication-transcription complex (RTC).[18][19]

By binding non-covalently to the substrate-binding pocket of 3CLpro, specifically interacting with the S1, S2, and S1' subsites, **Ensitrelvir** blocks the protease's catalytic activity.[7][9] This inhibition prevents the maturation of viral proteins, thereby halting viral replication.[16][18] A key advantage of **Ensitrelvir** is its high selectivity for the viral protease over human proteases such as caspase-2, chymotrypsin, and various cathepsins, minimizing the potential for off-target effects.[3]





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Figure 1: Mechanism of action of **Ensitrelvir** in the SARS-CoV-2 replication cycle.

## Quantitative Antiviral and Pharmacokinetic Data

**Ensitrelvir** has demonstrated potent antiviral activity in vitro and favorable pharmacokinetic properties in clinical studies.



**Data Presentation: In Vitro Antiviral Activity** 

Parameter	Value	Description	Reference(s)
IC₅o vs. SARS-CoV-2 3CLpro	13 nM	The half-maximal inhibitory concentration against the isolated 3CL protease enzyme in a biochemical assay.	[1][3][4]
EC50 vs. SARS-CoV-2 (VeroE6/TMPRSS2)	0.29 - 1.4 μM	The half-maximal effective concentration in cell-based assays against various SARS-CoV-2 variants, including Alpha, Beta, Gamma, and Delta.	[3]
Selectivity vs. Human Proteases	IC50 > 100 μM	Inhibitory concentration against human proteases (caspase-2, chymotrypsin, thrombin, cathepsins B, D, G, L), indicating high selectivity.	[3]

# Data Presentation: Pharmacokinetic Parameters in Humans



Parameter	Value	Description	Reference(s)
Bioavailability	Orally bioavailable	The drug is effectively absorbed after oral administration.	[3][8]
Half-life (t1/2)	Approx. 42.2 - 51 hours	The long elimination half-life supports a once-daily dosing regimen.	[20][21]
Effect of Food	No clinically meaningful impact on total exposure (AUC). Tmax is delayed in the fed state.	Ensitrelvir can be administered without regard to meals.	[21][22]
Clinical Dosing	Day 1: 375 mg (loading dose)Days 2- 5: 125 mg (maintenance dose)	Dosing regimen used in Phase 3 clinical trials (e.g., SCORPIOSR).	[20][23][24]

### **Experimental Protocols**

The following sections outline the methodologies for key experiments used to characterize **Ensitrelvir**.

### **SARS-CoV-2 3CL Protease Inhibition Assay**

This assay quantifies the ability of **Ensitrelvir** to inhibit the enzymatic activity of recombinant 3CLpro.

- Principle: A fluorescence resonance energy transfer (FRET)-based assay is commonly used.
   [9] A synthetic peptide substrate containing a fluorophore and a quencher is cleaved by
   3CLpro, leading to an increase in fluorescence.
- Methodology:



- Recombinant SARS-CoV-2 3CLpro is pre-incubated with varying concentrations of Ensitrelvir (or DMSO as a control) in an appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.5).
   [25]
- The enzymatic reaction is initiated by adding the FRET peptide substrate.
- The reaction is monitored by measuring the increase in fluorescence over time using a plate reader.
- The rate of reaction is calculated for each **Ensitrelyir** concentration.
- IC<sub>50</sub> values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[25]

### **Cell-Based Antiviral Activity Assay**

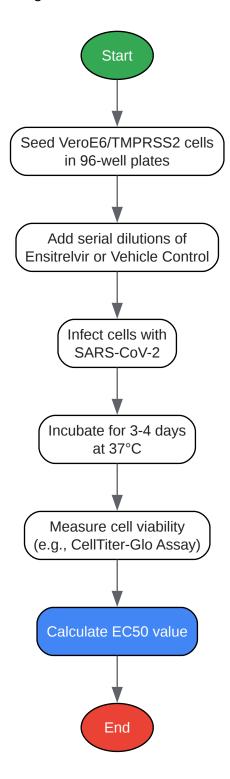
This assay evaluates the efficacy of **Ensitrelvir** in inhibiting viral replication in a cellular context.

- Principle: The assay measures the ability of the compound to protect host cells from the cytopathic effects (CPE) induced by SARS-CoV-2 infection.
- Methodology:
  - Cell Seeding: VeroE6 cells engineered to express human TMPRSS2 (VeroE6/TMPRSS2) are seeded into 96-well plates.[3][25]
  - Compound Addition: The following day, the cell culture medium is replaced with a medium containing serial dilutions of **Ensitrelvir** or a vehicle control.
  - Viral Infection: Cells are then infected with a specific strain of SARS-CoV-2 at a predetermined multiplicity of infection (MOI).[26]
  - Incubation: The plates are incubated for 3-4 days at 37°C with 5% CO<sub>2</sub> to allow for viral replication and the development of CPE.[25]
  - Viability Assessment: Cell viability is quantified using a luminescent assay, such as the CellTiter-Glo® 2.0 Assay, which measures ATP levels as an indicator of metabolically



active cells.[25][26]

• Data Analysis: EC<sub>50</sub> values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.



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Figure 2: Experimental workflow for the cell-based in vitro antiviral assay.

### In Vivo Efficacy Studies in Animal Models

Animal models are crucial for evaluating the pharmacokinetic profile and antiviral efficacy of **Ensitrelvir** in a living organism.

- Models: BALB/c mice and Syrian hamsters are commonly used models for SARS-CoV-2 infection.[27][28]
- Methodology:
  - Infection: Animals are intranasally infected with a specific SARS-CoV-2 strain (e.g., Gamma or Delta variant).[27][29]
  - Treatment: Oral administration of Ensitrelvir or a vehicle control is initiated at a specified time point, which can be prophylactic (before infection) or therapeutic (after infection).
     Dosing can be once or multiple times daily.[3][29]
  - Endpoint Measurement: After a set period (e.g., 2-4 days post-infection), animals are euthanized. The primary endpoint is typically the viral titer in the lungs, which is quantified by TCID<sub>50</sub> assay or qRT-PCR.[3][27]
  - Data Analysis: The reduction in lung viral titers in the Ensitrelvir-treated groups is compared to the vehicle control group to determine in vivo efficacy.

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